![molecular formula C16H19NO2 B5688004 4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)
4-[(2-methoxy-1-naphthyl)methyl]morpholine
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Overview
Description
4-[(2-methoxy-1-naphthyl)methyl]morpholine, also known as MNI-301, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of naphthalene derivatives and has a unique chemical structure that makes it an interesting target for scientific research.
Mechanism of Action
The mechanism of action of 4-[(2-methoxy-1-naphthyl)methyl]morpholine is not fully understood, but studies have suggested that it acts by inhibiting various signaling pathways involved in cancer cell growth and survival. In addition, 4-[(2-methoxy-1-naphthyl)methyl]morpholine has been shown to modulate the activity of enzymes involved in the production of reactive oxygen species, which play a key role in neurodegenerative diseases.
Biochemical and Physiological Effects:
4-[(2-methoxy-1-naphthyl)methyl]morpholine has been shown to have a variety of biochemical and physiological effects, including anti-cancer activity, neuroprotection, and modulation of oxidative stress and inflammation. Studies have also suggested that 4-[(2-methoxy-1-naphthyl)methyl]morpholine may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(2-methoxy-1-naphthyl)methyl]morpholine is its high purity and stability, which makes it suitable for scientific research purposes. In addition, 4-[(2-methoxy-1-naphthyl)methyl]morpholine has been extensively studied in vitro and in vivo, providing a wealth of data on its potential therapeutic applications. However, one of the limitations of 4-[(2-methoxy-1-naphthyl)methyl]morpholine is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on 4-[(2-methoxy-1-naphthyl)methyl]morpholine. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of 4-[(2-methoxy-1-naphthyl)methyl]morpholine. In addition, further studies are needed to fully elucidate the mechanism of action of 4-[(2-methoxy-1-naphthyl)methyl]morpholine and its potential applications in the treatment of various diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 4-[(2-methoxy-1-naphthyl)methyl]morpholine in humans.
Synthesis Methods
The synthesis of 4-[(2-methoxy-1-naphthyl)methyl]morpholine involves the reaction of 2-methoxy-1-naphthaldehyde with morpholine in the presence of a catalyst. The reaction proceeds through a condensation mechanism to form the final product. The synthesis of 4-[(2-methoxy-1-naphthyl)methyl]morpholine has been optimized to produce high yields of pure compound, making it suitable for scientific research purposes.
Scientific Research Applications
4-[(2-methoxy-1-naphthyl)methyl]morpholine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 4-[(2-methoxy-1-naphthyl)methyl]morpholine has potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 4-[(2-methoxy-1-naphthyl)methyl]morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
4-[(2-methoxynaphthalen-1-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-16-7-6-13-4-2-3-5-14(13)15(16)12-17-8-10-19-11-9-17/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFNIDHQHOUSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxynaphthalen-1-yl)methyl]morpholine |
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